molecular formula C8H12O3 B072999 2-(Vinyloxy)ethyl methacrylate CAS No. 1464-69-3

2-(Vinyloxy)ethyl methacrylate

Cat. No.: B072999
CAS No.: 1464-69-3
M. Wt: 156.18 g/mol
InChI Key: BSNJMDOYCPYHST-UHFFFAOYSA-N
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Description

2-(Vinyloxy)ethyl methacrylate, also known as this compound, is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1464-69-3

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-ethenoxyethyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H12O3/c1-4-10-5-6-11-8(9)7(2)3/h4H,1-2,5-6H2,3H3

InChI Key

BSNJMDOYCPYHST-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOC=C

Canonical SMILES

CC(=C)C(=O)OCCOC=C

1464-69-3

Synonyms

vinyloxyethylmethacrylate
VOEMA

Origin of Product

United States

Synthesis routes and methods

Procedure details

40 g of sodium methacrylate was suspended in 300 g of dimethylsulfoxide (DMSO) in a 2 L flask equipped with a mechanical stirrer, cold water condenser and heating mantle. 0.35 g of 4-methoxyphenol was added. The mixture was heated to 80° C. with stirring under a nitrogen blanket. During heating, 36 g of 2-chloroethyl vinyl ether was added over 30 minutes. The reaction was then maintained at 80° C. for 20 hr. After the reaction solution was cooled to room temperature, 0.45 g of sodium hydroxide dissolved in 300 ml of water was added and the mixture was stirred for 20 minutes. About 500 g of chloroform was then added and the resulting mixture was stirred for 30 minutes. The mixture was then transferred into a separatory funnel. The bottom layer was separated and discarded. The chloroform layer was washed thoroughly with deionized (Dl) water and dried with sodium sulfate. The filtrate was then subjected to rotary evaporation at room temperature to remove most of the volatile materials. The lightly colored liquid was consistent with 2-vinyloxyethyl methacrylate (VEMA) by proton NMR: (in CDCl3): 1.98 ppm (3H CH3), 3.8 ppm (2H C(O)CH2CH2-O), 4.3 ppm (2 H C(O)CH2CH2-O), 4.0 ppm and 4.2 ppm (2H OCHCH2), 5.5 ppm and 6.2 ppm (2H CH2=C(CH3)), 6.5 ppm (1H OCHCH2).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Three
Quantity
0.45 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
500 g
Type
solvent
Reaction Step Five

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